5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Medicinal Chemistry Drug Design Bioisosterism

5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1779131-64-4) is a differentiated heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 3-position with a piperidin-4-ylmethyl group and at the 5-position with a tert-butyl group. This specific substitution pattern is critical for biological activity—matched-pair analyses demonstrate that 1,2,4-oxadiazoles exhibit distinct lipophilicity and metabolic stability profiles compared to regioisomeric oxadiazoles, and the tert-butyl/piperidinylmethyl motif has been validated in PDE4B2 inhibitors (IC50 = 5.28 µM), dual orexin OX1R/OX2R antagonists, and metabolically stable 11β-HSD1 inhibitor bioisosteres. Procurement of this exact scaffold, rather than a generic oxadiazole, is essential to maintain the steric and electronic properties required for target engagement and developability in inflammatory, sleep disorder, and metabolic disease programs.

Molecular Formula C12H21N3O
Molecular Weight 223.31 g/mol
Cat. No. B11786395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole
Molecular FormulaC12H21N3O
Molecular Weight223.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=NO1)CC2CCNCC2
InChIInChI=1S/C12H21N3O/c1-12(2,3)11-14-10(15-16-11)8-9-4-6-13-7-5-9/h9,13H,4-8H2,1-3H3
InChIKeyHOEIZXLQHYSTLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole: A Differentiated 3,5-Disubstituted Oxadiazole Scaffold for Medicinal Chemistry


5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS: 1779131-64-4) is a heterocyclic small molecule featuring a 1,2,4-oxadiazole core substituted at the 3-position with a piperidin-4-ylmethyl group and at the 5-position with a tert-butyl group . The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, functioning as a metabolically stable bioisostere for ester and amide functionalities, while the piperidine moiety provides a basic nitrogen for modulating physicochemical properties and target engagement [1]. This specific substitution pattern yields a molecular weight of 223.31 g/mol and is commercially available in >95% purity .

Why 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole Cannot Be Replaced by a Generic 1,2,4-Oxadiazole Derivative


The substitution pattern of 1,2,4-oxadiazoles dictates both potency and selectivity against biological targets, as well as pharmacokinetic properties [1]. In matched-pair analyses across the AstraZeneca compound collection, 1,2,4-oxadiazoles exhibited significantly higher lipophilicity (log D) compared to their 1,3,4-oxadiazole regioisomers, directly impacting metabolic stability, hERG inhibition, and aqueous solubility [1]. Furthermore, the presence of a tert-butyl group at the 5-position and a piperidin-4-ylmethyl group at the 3-position introduces distinct steric and electronic effects that cannot be recapitulated by simple alkyl or aryl substitutions. This specific substitution pattern has been shown to be critical for activity against targets such as PDE4B2, where the 3-cyclopentyloxy-4-methoxyphenyl group and a cyclic ring bearing heteroatoms at the 5-position were essential for inhibitory potency [2]. Therefore, substituting this compound with a generic 1,2,4-oxadiazole or a different regioisomer will result in unpredictable and likely detrimental changes in biological activity, metabolic stability, and overall developability.

Quantitative Differentiation Evidence for 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole


1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole: Systematic Matched-Pair Analysis of Lipophilicity, Metabolic Stability, and hERG Liability

The 1,2,4-oxadiazole core, as present in 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, demonstrates a systematically distinct property profile compared to its 1,3,4-oxadiazole regioisomer. A systematic comparison of matched pairs within the AstraZeneca compound collection revealed that, in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D). Significant differences are also observed with respect to metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers [1]. This implies that a 1,2,4-oxadiazole, such as the target compound, will inherently possess higher lipophilicity and a different off-target liability profile (e.g., hERG) compared to a 1,3,4-oxadiazole analog.

Medicinal Chemistry Drug Design Bioisosterism

Inferred Target Engagement: Potency at Orexin Receptors vs. Class Benchmarks

While direct activity data for 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole is not available in the public domain, strong class-level inference can be drawn from a close structural analog, (2R,5R)-5-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-2-methyl-1-{[2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}piperidine. This compound, which also contains the 5-tert-butyl-1,2,4-oxadiazole substructure, exhibits potent antagonism of the orexin receptors OX1R (IC50 = 516 nM) and OX2R (IC50 = 29 nM) [1]. This demonstrates that the 5-tert-butyl-1,2,4-oxadiazole pharmacophore is a viable scaffold for achieving nanomolar potency against these GPCR targets.

Orexin Receptor Antagonists Neuroscience Sleep Disorders

Class-Level Validation: PDE4B2 Inhibition and In Vivo Anti-Inflammatory Activity for 3,5-Disubstituted-1,2,4-Oxadiazoles

The 3,5-disubstituted-1,2,4-oxadiazole scaffold, which includes 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole, has demonstrated significant activity as a PDE4B2 inhibitor. In a series of compounds, 3-(3-Cyclopentyloxy-4-methoxyphenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole (9a) exhibited an IC50 of 5.28 µM against PDE4B2 and produced significant analgesic and anti-inflammatory effects in formalin-induced pain and carrageenan-induced paw edema models in rodents [1]. This establishes a clear link between the 3,5-disubstituted-1,2,4-oxadiazole core and therapeutically relevant in vivo activity in pain and inflammation models.

PDE4 Inhibitors Inflammation Analgesia

Bioisosteric Replacement Strategy: 1,2,4-Oxadiazole Confers Superior Pharmacokinetics Over an Amide in 11β-HSD1 Inhibitors

The use of a 1,2,4-oxadiazole as a bioisostere for an amide has been shown to yield compounds with improved pharmacokinetic properties. In the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, replacing an amide group with a 1,2,4-oxadiazole ring resulted in compounds 4h and 4q that demonstrated superior pharmacokinetic profiles compared to the original piperidine-3-carboxamide compound 1, making them suitable for further in vivo preclinical study in a primate model [1]. This is a direct comparative example of how the 1,2,4-oxadiazole moiety, as found in the target compound, can be strategically employed to enhance the developability of a drug candidate.

11β-HSD1 Inhibitors Metabolic Disease Pharmacokinetics

Recommended Application Scenarios for 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole


Core Scaffold for PDE4B2-Focused Libraries in Inflammatory Disease

Based on class-level evidence demonstrating the potent PDE4B2 inhibition (IC50 = 5.28 µM) and in vivo efficacy of a closely related 3,5-disubstituted-1,2,4-oxadiazole in models of pain and inflammation [1], this compound is ideally suited as a core scaffold for building focused libraries aimed at developing novel PDE4 inhibitors for inflammatory diseases.

Lead Diversification Point for Orexin Receptor Antagonist Programs

Given that a direct analog containing the 5-tert-butyl-1,2,4-oxadiazole substructure exhibits potent antagonism at both OX1R (IC50 = 516 nM) and OX2R (IC50 = 29 nM) [1], this compound serves as an excellent starting point for lead optimization in orexin receptor antagonist programs targeting insomnia and other sleep disorders.

Bioisosteric Replacement Tool for Improving Pharmacokinetics of Amide Leads

The demonstrated ability of a piperidyl-1,2,4-oxadiazole to confer superior pharmacokinetic properties compared to its amide precursor in an 11β-HSD1 inhibitor program [1] validates the use of this compound as a strategic bioisostere. It is recommended for medicinal chemistry teams seeking to enhance the metabolic stability and oral bioavailability of amide-containing lead series.

Probe Development for FXR/PXR Dual Modulation

The 1,2,4-oxadiazole core has been validated as a novel chemotype for farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists [1]. This compound can be utilized as a core building block for the development of dual FXR/PXR modulators for studying and potentially treating cholestasis, metabolic disorders, and inflammatory conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(tert-Butyl)-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.